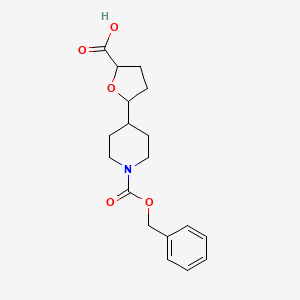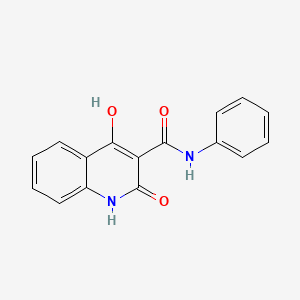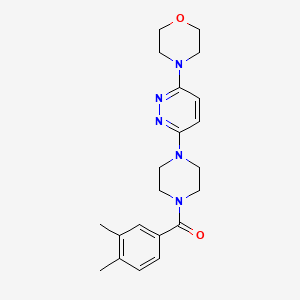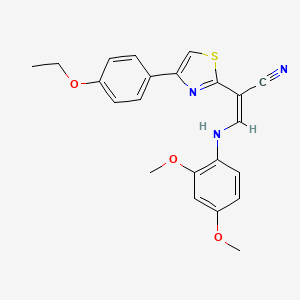
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves binding to the dopamine transporter and blocking its activity. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific area of the brain and the physiological or pathological conditions being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid have been studied extensively in animal models and in vitro systems. It has been found to increase dopamine levels in the brain, which can lead to various effects such as increased locomotor activity, enhanced reward-seeking behavior, and decreased anxiety-like behavior. It has also been found to have potential therapeutic effects in conditions such as depression and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, its limitations include its synthetic nature, which may limit its applicability to certain research questions, as well as its potential toxicity and side effects, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid. One area of interest is its potential therapeutic applications in conditions such as depression and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of dopamine in addiction and reward-seeking behavior. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its applicability to other research questions beyond dopamine regulation.
Synthesis Methods
The synthesis method for 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is piperidine, which is reacted with phenylacetic acid to form 1-phenylpiperidine-4-carboxylic acid. This intermediate is then reacted with methoxycarbonyl chloride to form 1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. The final step involves reacting this intermediate with oxalyl chloride to form 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid.
Scientific Research Applications
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
properties
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-17(21)16-7-6-15(24-16)14-8-10-19(11-9-14)18(22)23-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYXVJEXFZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)






![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)

